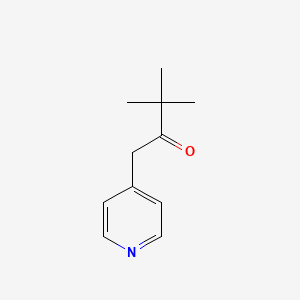

3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one

Description

Properties

IUPAC Name |

3,3-dimethyl-1-pyridin-4-ylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)10(13)8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLKBBIYRNFVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285690 | |

| Record name | 3,3-dimethyl-1-(pyridin-4-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-86-0 | |

| Record name | NSC42640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-dimethyl-1-(pyridin-4-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthesis

The most common synthetic route involves the following reaction:

- Reactants : 4-pyridylmethyl bromide and 3,3-dimethylbutan-2-one.

- Base : Potassium carbonate (K₂CO₃) is typically used as a base to facilitate the reaction.

- Solvent : A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN) is often employed.

- Reaction Conditions :

- Temperature: Moderate heating (50–80°C).

- Reaction Time: 6–12 hours depending on scale and conditions.

- Atmosphere: Inert gas (e.g., nitrogen or argon) to prevent unwanted side reactions.

The reaction proceeds via nucleophilic substitution, where the bromide group in 4-pyridylmethyl bromide is replaced by the enolate form of 3,3-dimethylbutan-2-one.

Catalyzed Variations

To improve reaction efficiency and yield:

- Phase Transfer Catalysts : Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) can be added to enhance reactivity.

- Microwave-Assisted Synthesis : Reduces reaction time significantly while maintaining high yields.

Industrial Production Methods

For large-scale production, modifications are made to optimize cost-efficiency and scalability:

Continuous Flow Reactors

Continuous flow systems are employed to:

- Maintain precise control over temperature and reaction time.

- Increase product throughput.

- Minimize side reactions.

Solvent Recycling

To reduce waste, solvents like DMF or acetonitrile are recovered and reused using distillation techniques.

Automated Systems

Automated reactors equipped with real-time monitoring systems ensure consistent quality and yield.

Key Parameters for Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Base | Potassium carbonate | Potassium carbonate or sodium hydroxide |

| Solvent | DMF or acetonitrile | Recyclable solvents like ethanol |

| Temperature | 50–80°C | Optimized for energy efficiency |

| Reaction Time | 6–12 hours | Continuous flow reduces time |

| Atmosphere | Inert (nitrogen/argon) | Inert with automated control |

Challenges in Synthesis

-

- Overheating can lead to decomposition of reactants or formation of undesired by-products.

- Impurities in the base or solvent can reduce yield.

-

- Crystallization from ethanol or recrystallization from mixed solvents is commonly used for purification.

- Column chromatography may be employed for small-scale synthesis to achieve high purity.

Example Reaction Scheme

$$

\text{4-Pyridylmethyl bromide} + \text{3,3-Dimethylbutan-2-one} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one}

$$

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties: Demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and fungi like Candida albicans.

- Antifungal Activity: Specific derivatives have shown significant antifungal properties.

Medicine

Ongoing studies are exploring the compound's potential as a pharmaceutical agent. Its ability to interact with biological targets suggests applications in drug development, particularly for antifungal treatments.

Industry

In industrial applications, it is utilized in the development of agrochemicals and other specialty chemicals due to its versatile chemical properties.

Antimicrobial Studies

In vitro tests have shown that 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one exhibits significant activity against various pathogens, suggesting its utility in pharmaceutical applications.

Synthesis and Derivative Testing

Studies have synthesized several derivatives of this compound to evaluate their biological activities. Some derivatives demonstrated enhanced antifungal potency compared to the parent compound.

Pharmacological Potential

Research continues to investigate the compound's potential as a pharmaceutical agent, focusing on its efficacy in treating infections and its role in developing new agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

- 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one

- 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine hydrochloride

Uniqueness

3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . This makes it valuable for various research and industrial applications .

Biological Activity

3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one is a compound that has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one is characterized by its molecular formula and a molecular weight of 163.22 g/mol. The compound features a pyridine ring substituted at the 4-position with a butan-2-one moiety. The unique substitution pattern significantly influences its chemical reactivity and biological activity .

Biological Activities

Research indicates that 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one exhibits various biological activities , including:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

- Antifungal Activity : Specific derivatives containing pyridine rings have demonstrated antifungal properties, indicating potential applications in treating fungal infections .

The biological activity of 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one is primarily attributed to its ability to interact with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as a ligand for enzymes involved in metabolic pathways or as an inhibitor of pathogenic microorganisms .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

- Antimicrobial Studies : In vitro tests demonstrated that 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting its utility in pharmaceutical applications .

- Synthesis and Derivative Testing : A study synthesized several derivatives of 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one and tested their biological activities. Notably, some derivatives showed enhanced antifungal potency compared to the parent compound .

- Pharmacological Potential : Ongoing research is investigating the compound's potential as a pharmaceutical agent, particularly in the development of antifungal drugs and agrochemicals .

Comparison of Biological Activities

Q & A

Q. What are the key considerations for synthesizing 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one with high purity?

- Methodological Answer : Synthesis typically involves condensation reactions between pyridine derivatives and ketones. Critical steps include:

- Positional Selectivity : Ensuring the pyridine ring attaches at the 4-position (vs. 3-position isomers) via controlled reaction conditions (e.g., temperature, catalysts) .

- Purification : Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution to separate structural analogs like 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one .

- Yield Optimization : Monitor reaction progress via TLC or HPLC to minimize byproducts like oxime esters, which can form under acidic conditions .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one?

- Methodological Answer :

- <sup>1</sup>H NMR : Identify the pyridin-4-yl group via aromatic protons (δ 8.5–7.5 ppm) and the methyl groups (δ 1.0–1.5 ppm) on the butanone backbone. Coupling patterns distinguish positional isomers .

- IR Spectroscopy : Confirm the ketone carbonyl stretch (~1700 cm⁻¹) and absence of hydroxyl groups (ruling out oxime ester byproducts) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (C11H15NO) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of related ketones for studying stereochemical effects on bioactivity?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to separate enantiomers. Validate resolution via circular dichroism (CD) .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation to control stereochemistry .

- Case Study : Enantioselective degradation of triadimefon (a structurally related ketone) in soil demonstrated differential microbial metabolism of R- vs. S-enantiomers, analyzed via chiral HPLC .

Q. How do fluorinated derivatives of 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one compare in reactivity and applications?

- Methodological Answer :

- Synthesis of Fluorinated Analogs : Introduce fluorine via electrophilic substitution (e.g., Selectfluor®) or nucleophilic displacement. For example, 3,3,4,4,4-Pentafluoro-1-(pyridin-4-yl)butan-2-one exhibits enhanced electrophilicity due to electron-withdrawing fluorine atoms .

- Applications : Fluorinated derivatives show improved metabolic stability in pharmacokinetic studies, assessed via <sup>19</sup>F NMR or LC-MS .

Q. What computational methods predict the environmental fate of 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict degradation pathways (e.g., hydrolysis, photolysis) .

- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to assess adsorption/desorption behavior, validated against experimental soil column studies .

- Case Study : Triadimefon’s enantioselective degradation in soil was linked to microbial enzyme specificity, predicted via docking simulations with cytochrome P450 enzymes .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported bioactivity data for structural analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets from peer-reviewed studies, focusing on assay conditions (e.g., cell lines, concentrations). For example, antifungal activity of oxime esters varies with substituent position (2-pyridyl vs. 4-pyridyl) .

- Experimental Replication : Synthesize disputed analogs (e.g., 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one) and test under standardized conditions .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the neurotoxic potential of this compound?

- Methodological Answer :

- Cell Viability Assays : Use SH-SY5Y neuronal cells with MTT/WST-1 reagents to assess cytotoxicity. Include positive controls (e.g., rotenone) .

- Reactive Oxygen Species (ROS) Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .

- Case Study : Nitrosamine derivatives (e.g., NNK) were evaluated for neurotoxicity via similar assays, revealing dose-dependent ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.